(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD8421 is a highly selective inhibitor of cyclin-dependent kinase 2 (CDK2), a serine/threonine kinase that plays a crucial role in cell cycle regulation. CDK2 is activated through interaction with its cyclin partners, cyclin E and cyclin A, driving the progression of the cell cycle from the G1 phase to the S phase. AZD8421 has shown potential in addressing resistance to cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitors in breast cancer and cancers with high cyclin E1 expression .
Preparation Methods
The synthesis of AZD8421 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups that confer selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields. Industrial production methods focus on scaling up the synthesis while maintaining the purity and efficacy of the compound .
Chemical Reactions Analysis
AZD8421 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: AZD8421 can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
AZD8421 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK2 in cell cycle regulation and to develop new inhibitors with improved selectivity and potency.
Biology: Employed in cellular assays to investigate the effects of CDK2 inhibition on cell proliferation, apoptosis, and senescence.
Medicine: Under investigation for its potential to overcome resistance to cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitors in breast cancer and other cancers with high cyclin E1 expression.
Industry: Utilized in the development of new therapeutic agents targeting CDK2 for the treatment of various cancers
Mechanism of Action
AZD8421 exerts its effects by selectively inhibiting CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of downstream substrates required for cell cycle progression. This inhibition leads to cell cycle arrest in the G1/S phase and induces cellular senescence. The molecular targets and pathways involved include the retinoblastoma protein (pRB) pathway and the cyclin E1-CDK2 complex .
Comparison with Similar Compounds
AZD8421 is unique in its high selectivity for CDK2 over other cyclin-dependent kinases such as CDK1, CDK4, CDK6, and CDK9. This selectivity is achieved through specific interactions with key residues in the ATP-binding pocket of CDK2. Similar compounds include:
Palbociclib: A cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor used in the treatment of breast cancer.
Ribociclib: Another cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor with similar applications.
Abemaciclib: A cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor with a broader spectrum of activity. AZD8421’s uniqueness lies in its ability to selectively inhibit CDK2, making it a valuable tool in overcoming resistance to cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitors
Properties
Molecular Formula |
C18H32N8O3S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C18H32N8O3S/c1-5-14(12(4)27)22-18-23-16(15-17(24-18)25(7-3)11-19-15)21-13-8-9-26(10-13)30(28,29)20-6-2/h11-14,20,27H,5-10H2,1-4H3,(H2,21,22,23,24)/t12-,13+,14+/m1/s1 |
InChI Key |
ROGNUCVYDNPNJI-RDBSUJKOSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)CC)N[C@H]3CCN(C3)S(=O)(=O)NCC |
Canonical SMILES |
CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)CC)NC3CCN(C3)S(=O)(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.